molecular formula C18H19BrN2O4 B3860657 2-(4-bromophenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide

2-(4-bromophenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide

Cat. No. B3860657
M. Wt: 407.3 g/mol
InChI Key: FIGNHOBGUTUJOB-RGVLZGJSSA-N
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Description

2-(4-bromophenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide, also known as BPEA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPEA is a hydrazone derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide is not fully understood, but it has been shown to inhibit the activity of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer progression. 2-(4-bromophenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-(4-bromophenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and cancer progression.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). 2-(4-bromophenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide has also been shown to reduce inflammation and oxidative stress in various experimental models.

Advantages and Limitations for Lab Experiments

2-(4-bromophenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent biological activity in various experimental models. However, 2-(4-bromophenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide also has some limitations. It has poor solubility in water and some organic solvents, which can limit its use in certain experimental assays. 2-(4-bromophenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide also has limited stability under certain conditions, which can affect its biological activity.

Future Directions

There are several future directions for research on 2-(4-bromophenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide. One area of research is the development of more potent and selective analogs of 2-(4-bromophenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide that exhibit improved pharmacological properties. Another area of research is the investigation of the molecular targets and signaling pathways involved in the biological activity of 2-(4-bromophenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide. Additionally, 2-(4-bromophenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide has potential applications in the development of novel diagnostic and therapeutic agents for various diseases. Further research is needed to fully understand the potential of 2-(4-bromophenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide in scientific research and clinical applications.

Scientific Research Applications

2-(4-bromophenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. 2-(4-bromophenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide has been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. It has also been studied for its potential use as a diagnostic tool for cancer and other diseases.

properties

IUPAC Name

2-(4-bromophenoxy)-N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O4/c1-3-24-17-9-8-16(23-2)10-13(17)11-20-21-18(22)12-25-15-6-4-14(19)5-7-15/h4-11H,3,12H2,1-2H3,(H,21,22)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGNHOBGUTUJOB-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)OC)C=NNC(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)OC)/C=N/NC(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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